SARS-CoV-2 nsp13-IN-1
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Overview
Description
SARS-CoV-2 nsp13-IN-1 is a compound that targets the non-structural protein 13 (nsp13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protein is a helicase, which plays a crucial role in the replication and transcription of the viral genome. By inhibiting nsp13, this compound aims to disrupt the viral life cycle, making it a potential antiviral agent against COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp13-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp13-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
SARS-CoV-2 nsp13-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of nsp13 inhibitors.
Biology: Employed in research to understand the role of nsp13 in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Investigated as a potential antiviral agent for the treatment of COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: Utilized in the development of antiviral drugs and therapeutic strategies to combat SARS-CoV-2 and other related viruses.
Mechanism of Action
SARS-CoV-2 nsp13-IN-1 exerts its effects by binding to the nsp13 helicase, inhibiting its activity. This inhibition prevents the unwinding of double-stranded RNA or DNA, which is essential for viral replication and transcription. The compound targets specific molecular pathways, including the ATPase activity of nsp13, thereby disrupting the energy supply required for helicase function .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits the replication of SARS-CoV-2 by inducing mutations in the viral RNA.
Paxlovid: A combination of nirmatrelvir and ritonavir that inhibits the main protease of SARS-CoV-2.
Uniqueness
SARS-CoV-2 nsp13-IN-1 is unique in its specific targeting of the nsp13 helicase, a highly conserved protein among coronaviruses. This specificity makes it a promising candidate for broad-spectrum antiviral activity against various coronaviruses, including those that may emerge in the future .
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMFYRIEVDLXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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